molecular formula C18H16ClFN2O2S2 B2549761 3-chloro-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide CAS No. 894005-26-6

3-chloro-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide

Cat. No.: B2549761
CAS No.: 894005-26-6
M. Wt: 410.91
InChI Key: LAXDQMAMFZYODA-UHFFFAOYSA-N
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Description

3-chloro-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a thiazole ring, a sulfonamide group, and various substituents including chlorine and fluorine atoms. Sulfonamides are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 3-chloro-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide typically involves a multi-step process. One common method is the Hantzsch thiazole synthesis, which involves the reaction of a substituted thiourea with α-halo ketones in the presence of a solvent like ethanol . The specific steps are as follows:

Chemical Reactions Analysis

3-chloro-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide can undergo various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Comparison with Similar Compounds

Similar compounds include other sulfonamides such as sulfathiazole, abafungin, and nitazoxanide. These compounds also possess antibacterial and antifungal properties but differ in their specific chemical structures and biological activities . For example:

    Sulfathiazole: An antimicrobial agent used to treat bacterial infections.

    Abafungin: An antifungal agent used to treat fungal infections.

    Nitazoxanide: An antimicrobial drug effective against a broad range of parasites and bacteria.

3-chloro-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide is unique due to its specific combination of substituents, which confer distinct biological activities and potential therapeutic applications.

Biological Activity

3-chloro-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities. This compound, characterized by its thiazole and sulfonamide moieties, has been studied for various pharmacological effects, including antibacterial and cardiovascular activities.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Chemical Formula : C16H17ClF N3O2S
  • Molecular Weight : 355.84 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the reaction of 3-chloroaniline with a thiazole derivative under specific conditions to yield the final product. The process often utilizes solvents like ethanol and may involve refluxing to ensure complete reaction.

Antibacterial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antibacterial properties. For example, related thiazole derivatives have shown in vitro activity against Staphylococcus aureus and Chromobacterium violaceum .

Table 1: Antibacterial Activity of Thiazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Thiazole Derivative AStaphylococcus aureus32 µg/mL
Thiazole Derivative BChromobacterium violaceum16 µg/mL
3-chloro-N-{...}Staphylococcus aureusTBD

Cardiovascular Effects

Another area of interest is the cardiovascular impact of sulfonamides. Research indicates that certain sulfonamide derivatives can influence perfusion pressure and coronary resistance in isolated heart models. For instance, studies involving related compounds have shown that they can decrease perfusion pressure in a dose-dependent manner .

Table 2: Effects on Perfusion Pressure

CompoundDose (nM)Effect on Perfusion Pressure
Control-Baseline
3-Chloro-N-{...}0.001Decrease observed
Compound X0.001Significant decrease

The biological activity of this compound is thought to be mediated through its interaction with various biological targets. For instance, sulfonamides often inhibit bacterial dihydropteroate synthase, a crucial enzyme in folate synthesis pathways in bacteria. Additionally, the thiazole ring may contribute to interactions with calcium channels, influencing cardiovascular responses .

Case Studies

Several case studies have highlighted the potential applications of thiazole-containing compounds in treating infections and managing cardiovascular diseases. One notable study involved a series of thiazole derivatives that were screened for their ability to inhibit bacterial growth and modulate cardiovascular parameters in vivo.

Case Study Example

In a controlled study on isolated rat hearts, compounds similar to 3-chloro-N-{...} were administered at varying concentrations. The results indicated a significant reduction in coronary resistance at higher doses, suggesting potential therapeutic applications in managing heart conditions .

Properties

IUPAC Name

3-chloro-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClFN2O2S2/c1-12-17(25-18(22-12)13-5-7-15(20)8-6-13)9-10-21-26(23,24)16-4-2-3-14(19)11-16/h2-8,11,21H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAXDQMAMFZYODA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)F)CCNS(=O)(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClFN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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